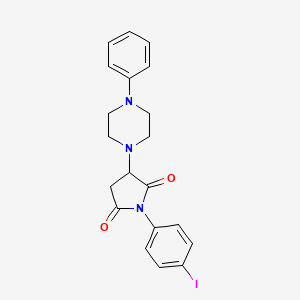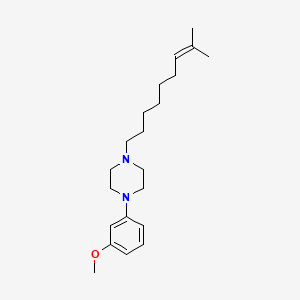![molecular formula C12H19N3O3 B5164237 N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine, also known as DMFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFO is a nitrofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer research. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is also relatively easy to synthesize, making it readily available for laboratory experiments. However, N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine. One area of interest is the development of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine's potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine and its potential side effects.
Métodos De Síntesis
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine can be synthesized through a multistep process starting from 5-nitro-2-furaldehyde. The first step involves the conversion of 5-nitro-2-furaldehyde to 5-nitro-2-furaldehyde oxime, which is then reduced to 5-nitro-2-furanmethanol. The final step involves the reaction of 5-nitro-2-furanmethanol with N,N-dimethyl-4-piperidone to yield N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been widely used in scientific research for its potential applications in various fields. One of the major areas of research is cancer treatment, where N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-13-7-5-10(6-8-13)14(2)9-11-3-4-12(18-11)15(16)17/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZZLDABFMUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)



![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)